1-(Hydroxymethyl)cyclopropanecarbonitrile
Description
Significance of Cyclopropane (B1198618) Ring Systems in Organic Synthesis and Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is the smallest and most strained of all cycloalkanes. This inherent ring strain endows it with unique chemical reactivity and a rigid conformational framework, which have been ingeniously exploited by chemists.
The triangular structure of cyclopropane forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This geometric constraint results in a rigid, planar ring with no rotational freedom. This rigidity is a powerful tool in drug design, as it allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the defined stereochemistry of substituted cyclopropanes allows them to serve as chiral building blocks for the synthesis of complex, enantiomerically pure molecules.
In medicinal chemistry, the concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to improve a drug's biological activity, is a cornerstone of drug design. The cyclopropane ring has emerged as a versatile bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings. This substitution can lead to improved metabolic stability, reduced toxicity, and modulated lipophilicity, all of which are critical parameters in the development of new therapeutic agents. The thoughtful incorporation of a cyclopropane moiety into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profiles.
Overview of Nitrile and Hydroxyl Functional Groups in Chemical Biology
The functionality of a molecule is dictated by its constituent functional groups. In the case of 1-(Hydroxymethyl)cyclopropanecarbonitrile, the nitrile and hydroxyl groups play pivotal roles in its chemical reactivity and potential biological interactions.
The nitrile group (-C≡N) is a polar and linearly arranged functional group that can participate in a variety of molecular interactions. It is a strong hydrogen bond acceptor and can engage in dipole-dipole interactions. In medicinal chemistry, the nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and carboxyl groups. Its incorporation into drug molecules can enhance binding affinity to target proteins and improve pharmacokinetic properties. The strong electron-withdrawing nature of the nitrile group can also influence the electronic properties of adjacent aromatic rings, potentially enhancing π-π stacking interactions.
The hydroxyl group (-OH) is a fundamental functional group in organic and biological chemistry. smolecule.com Its polarity and ability to act as both a hydrogen bond donor and acceptor make it crucial for molecular recognition and binding in biological systems. google.com The presence of a hydroxyl group can significantly increase the water solubility of a molecule, a key factor in drug delivery and bioavailability. google.com Furthermore, the hydroxyl group is a reactive handle that can be readily modified or participate in a wide range of chemical transformations, making it an essential functional group in synthetic organic chemistry. smolecule.comgoogle.com
Contextualizing this compound within Contemporary Chemical Research
This compound, with the CAS number 152922-71-9, has emerged as a significant building block in modern organic synthesis, particularly in the pharmaceutical industry. nih.govlookchem.cn Its unique structure, combining the rigid cyclopropane scaffold with the reactive nitrile and hydroxyl functionalities, makes it a versatile intermediate for the synthesis of complex molecules.
The most prominent role of this compound in contemporary chemical research is as a key intermediate in the synthesis of Montelukast. google.com Montelukast is a widely used leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. smolecule.comgoogle.com The efficient and scalable synthesis of Montelukast is a significant focus of pharmaceutical research and development, and this compound represents a critical component in several synthetic routes to this important drug. google.comgoogle.com
Beyond its application in the synthesis of Montelukast, the structure of this compound suggests its potential as a versatile building block for the creation of other novel bioactive compounds and materials. smolecule.com The combination of a rigid core with two distinct functional groups provides a platform for diverse chemical modifications, opening avenues for the exploration of new chemical space in drug discovery and materials science. smolecule.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile |
| CAS Number | 152922-71-9 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Appearance | White or almost white powder/off-white crystalline solid |
| Boiling Point | 245.1 °C at 760 mmHg |
| Flash Point | 102.1 °C |
| Density | 1.098 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5(4-7)1-2-5/h7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQBAJOOAMKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621758 | |
| Record name | 1-(Hydroxymethyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98730-77-9 | |
| Record name | 1-(Hydroxymethyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 1 Hydroxymethyl Cyclopropanecarbonitrile
Established Synthetic Routes and Mechanistic Investigations
Synthesis from Cyclopropyl (B3062369) Derivatives: Nucleophilic Substitution and Cyanation
A prevalent and efficient method for the synthesis of 1-(hydroxymethyl)cyclopropanecarbonitrile involves the use of pre-existing cyclopropyl derivatives, followed by nucleophilic substitution to introduce the nitrile group.
A common precursor for this synthetic route is 1-bromomethylcyclopropyl methanol (B129727). This starting material can be synthesized from tribromoneopentyl alcohol through a reflux reaction in an organic solvent, utilizing zinc powder and a basic catalyst. google.com Following the reaction, a dezincing post-processing step is carried out to yield the desired 1-bromomethylcyclopropyl methanol. google.com
Another patented method describes the synthesis starting from tribromo-neopentyl alcohol, which is first acetylated to obtain tribromo-neopentyl acetate. This intermediate is then reduced in the presence of zinc powder and a catalyst to yield methyl 1-(bromomethyl)cyclopropyl acetate. google.com
The crucial step in this pathway is the displacement of the bromide ion by a cyanide ion. This nucleophilic substitution reaction is typically carried out under alkaline conditions. google.com The 1-bromomethylcyclopropyl methanol is dissolved in an organic solvent, and a cyanide source, such as sodium cyanide or cuprous cyanide, is added. google.com The pH of the reaction mixture is adjusted to the alkaline range (pH 8-9) using a base like sodium carbonate. google.com The reaction is then heated to facilitate the displacement. google.com
The choice of cyanide reagent and reaction conditions can influence the yield and purity of the final product. For instance, one procedure utilizing cuprous cyanide in DMF at 70°C with a pH of 8 reported a yield of 88.02%. google.com Another variation using sodium cyanide in DMF at 60°C and a pH of 9 achieved a yield of 90.02%. google.com
In the case of the acetylated precursor, methyl 1-(bromomethyl)cyclopropyl acetate, the substitution with a cyanide is followed by ester hydrolysis under basic conditions to afford the final product, this compound. google.com
| Precursor | Cyanide Source | Solvent | Base | Temperature (°C) | pH | Yield (%) |
| 1-Bromomethylcyclopropyl Methanol | Cuprous Cyanide | DMF | Sodium Carbonate | 70 | 8 | 88.02 google.com |
| 1-Bromomethylcyclopropyl Methanol | Sodium Cyanide | DMF | Sodium Carbonate | 60 | 9 | 90.02 google.com |
Hydroxyethylation of Cyclopropanes
Direct hydroxyethylation of a simple cyclopropane (B1198618) ring to introduce both the hydroxymethyl and the cyanomethyl groups in a single step to form this compound is not a commonly documented synthetic strategy. Such a transformation would require the simultaneous addition of a C1 and a C2 unit across a carbon-carbon bond of the cyclopropane ring, which is a chemically challenging and less conventional approach. More typically, functionalized cyclopropane precursors are employed, as detailed in the other sections.
Synthesis via Phase Transfer Catalysis
Phase transfer catalysis (PTC) offers an alternative and often advantageous method for the synthesis of nitriles, including this compound. PTC facilitates the reaction between reactants that are in different phases, typically an aqueous phase containing the nucleophile (e.g., cyanide) and an organic phase containing the substrate.
The mechanism of phase-transfer catalysis in this context involves a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports the cyanide anion from the aqueous phase to the organic phase. This "naked" cyanide ion in the organic phase is highly reactive and can efficiently displace a leaving group on the substrate.
While specific literature detailing the synthesis of this compound via PTC is not abundant, the general principles of PTC cyanation are well-established. For instance, the addition of an alcohol to a nitrile in the presence of an ester can be achieved using PTC. phasetransfercatalysis.com This suggests that a PTC approach could be viable for the cyanation of a suitable cyclopropyl precursor.
The synthesis of cyclopropane rings can be achieved through the cyclopropanation of alkenes. Allylic alcohols are particularly useful substrates for directed cyclopropanation reactions. nih.govorganic-chemistry.orgnih.gov While there is no direct evidence in the provided search results for the synthesis of this compound through the cyclopropanation of a malonic ester of an allylic alcohol, this pathway is theoretically plausible.
The general strategy would involve the reaction of an allylic alcohol with a malonic ester to form an allylic malonate. This intermediate could then undergo an intramolecular cyclopropanation to form a cyclopropane ring bearing both an ester and a hydroxymethyl precursor group. Subsequent chemical modifications would be necessary to convert the ester group into a nitrile.
Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones has been reported to produce cyclopropylmethanol (B32771) products in good yields. nih.gov This highlights the utility of allylic alcohols in forming functionalized cyclopropanes. nih.govorganic-chemistry.orgnih.gov
Multistep Chemical Synthesis from Simple Precursors
The synthesis of this compound can be achieved through various multistep pathways starting from simple, commercially available precursors. One documented method begins with tribromo-neopentyl alcohol. google.com This starting material is first acetylated to yield tribromo-neopentyl acetate. google.com Subsequently, a reduction reaction is carried out in the presence of zinc powder and a catalyst to form methyl 1-(bromomethyl) cyclopropyl acetate. google.com The next crucial step involves a substitution reaction where the bromo group is replaced by a cyanide group using a cyanide salt in an organic solvent. google.com The final step is an ester hydrolysis under basic conditions to yield the target compound, this compound. google.com This process is designed for scalability and uses relatively inexpensive raw materials. google.com
Another similar synthetic route utilizes 3-bromo-neopentyl alcohol. google.com In this process, a reflux reaction with zinc powder and a basic catalyst is performed to create the cyclopropane ring, forming 1-bromomethyl cyclopropyl methanol. google.com This intermediate is then subjected to a displacement reaction with a cyanide source, such as cuprous cyanide, under alkaline conditions to produce this compound. google.com This method is characterized by a short synthetic route and simple, environmentally friendly post-processing steps. google.com
A different approach starts with 1,1-cyclopropanedimethanol. google.com This diol is treated with thionyl chloride for esterification to obtain a sulfinic acid ester intermediate. google.com This intermediate then undergoes a substitution reaction with sodium cyanide in dimethylformamide (DMF) to yield the final product. google.com
| Starting Material | Key Intermediates | Final Product | Reference |
| Tribromo-neopentyl alcohol | Tribromo-neopentyl acetate; Methyl 1-(bromomethyl) cyclopropyl acetate | This compound | google.com |
| 3-Bromo-neopentyl alcohol | 1-Bromomethyl cyclopropyl methanol | This compound | google.com |
| 1,1-Cyclopropanedimethanol | Sulfinic acid ester intermediate | This compound | google.com |
Synthetic Strategies Employing 1-Amino-1-cyclopropanecarbonitriles as Key Intermediates
1-Amino-1-cyclopropanecarbonitrile hydrochloride is recognized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. chemimpex.com Its unique structure makes it a valuable precursor for creating complex bioactive molecules. chemimpex.com As a key intermediate, it serves to introduce both amino and cyano functionalities into target structures, facilitating the exploration of new synthetic pathways in drug discovery. chemimpex.com While its use is prominent in the synthesis of compounds for neurological disorders and in agrochemicals, specific, detailed reaction pathways starting from 1-amino-1-cyclopropanecarbonitrile to produce this compound are not extensively detailed in the provided sources. However, its role as a key intermediate suggests its potential as a starting point for such a transformation, likely involving the conversion of the amino group to a hydroxyl group via methods such as a diazotization reaction followed by hydrolysis.
Diastereoselective Approaches in Cyclopropane Synthesis
Diastereoselective synthesis is crucial for controlling the three-dimensional arrangement of substituents on the cyclopropane ring, which is a key feature in many biologically active molecules. nih.govnih.gov Several modern methods have been developed to achieve high diastereoselectivity in cyclopropanation reactions. nih.gov One such strategy involves the coupling of unactivated alkenes with carbon pronucleophiles. nih.govresearchgate.net This approach can proceed with high diastereoselectivity, often furnishing complementary relative stereochemistry compared to traditional metal-catalyzed methods. nih.gov
The choice of reagents and reaction conditions plays a pivotal role in directing the stereochemical outcome. For instance, the use of zinc carbenoids in the cyclopropanation of chiral allylic alcohols allows for high diastereoselectivity due to the prior coordination of the zinc reagent with the hydroxyl group, which directs the methylene (B1212753) addition to the neighboring alkene. unl.pt Similarly, biocatalytic strategies using engineered enzymes, such as myoglobin, have been developed for highly stereoselective synthesis of nitrile-substituted cyclopropanes. rochester.edu
The nature of the substituents on both the alkene and the nucleophile significantly impacts the diastereoselectivity of cyclopropanation reactions. nih.govnih.gov In the synthesis of nitrile-substituted cyclopropanes, the small size of the nitrile substituent has been shown to promote high diastereoselectivity, achieving diastereomeric ratios (d.r.) of ≥20:1. nih.govresearchgate.net In contrast, replacing the nitrile group with a bulkier ester group can lead to a significant decrease in diastereoselectivity. nih.gov For example, a reaction that yields a d.r. of ≥20:1 with a nitrile substituent might only provide a 2:1 d.r. when an ester is used instead. nih.gov
Electron-withdrawing and electron-donating properties of substituents also play a role. In palladium-catalyzed cycloadditions to form substituted cyclopentanes from vinyl cyclopropanes, moderately electron-withdrawing substituents on the aryl group of the Michael acceptor were well-tolerated, maintaining high diastereoselectivity. nih.gov However, highly electron-withdrawing groups proved slightly detrimental to the diastereoselectivity, while electron-rich systems gave excellent results. nih.gov Steric hindrance is another critical factor; an ortho-substituent on an aryl ring can completely inhibit product formation due to steric bulk. nih.gov
Reaction temperature is a fundamental parameter for controlling selectivity in chemical reactions. While the provided search results emphasize the role of substituents and catalysts, the influence of temperature is an established principle in controlling diastereoselectivity, though specific data points for the synthesis of this compound were not found. Generally, lower reaction temperatures tend to enhance selectivity by favoring the transition state with the lowest activation energy, leading to a higher diastereomeric ratio.
| Substituent Change | Effect on Diastereoselectivity | Diastereomeric Ratio (d.r.) | Reference |
| Nitrile | Promotes high selectivity | ≥20:1 | nih.govresearchgate.net |
| Ester (vs. Nitrile) | Diminished selectivity | 2:1 | nih.gov |
| Moderately Electron-Withdrawing | High selectivity maintained | up to 19:1 | nih.gov |
| Highly Electron-Withdrawing | Slightly detrimental to selectivity | N/A | nih.gov |
| Electron-Rich | Excellent selectivity | N/A | nih.gov |
Novel Synthetic Approaches and Method Development
Organophotocatalytic Cyclopropanation of Unactivated Olefins
Recent advances in synthetic methodology have led to the development of organophotocatalytic cyclopropanation. nih.govethz.ch This approach utilizes visible light and an organic photocatalyst, such as a benzothiazinoquinoxaline derivative, to facilitate the intermolecular cyclopropanation of unactivated olefins. nih.govacs.orgresearchgate.net The reaction can be performed with low catalyst loading (e.g., 0.5 mol %) and is notable for proceeding under mild conditions, even in the presence of air and moisture. nih.govethz.ch This method represents a significant advancement over classic cyclopropanation techniques like Simmons-Smith or Corey-Chaykovsky reactions, which often require harsh conditions or sensitive organometallic reagents. nih.gov The mechanism typically involves the photocatalyst absorbing light and initiating a radical-based process that leads to the formation of the cyclopropane ring. nih.govorganic-chemistry.org
A key advantage of organophotocatalytic cyclopropanation is its exceptionally broad functional group tolerance. nih.govethz.chacs.orgnih.gov This mild technique is compatible with a wide array of sensitive functionalities that might not withstand traditional methods. nih.govresearchgate.net The reaction tolerates substrates bearing acids, alcohols, halides, ethers, ketones, nitriles, esters, amides, and carbamates. nih.govethz.chresearchgate.netnih.gov It is also compatible with silanes, stannanes, and boronic esters. nih.govacs.org Notably, the process tolerates protic functional groups like O-H, which would typically lead to side reactions (e.g., O-H insertion) under conditions involving carbenes. acs.org This broad tolerance makes the method highly valuable for the late-stage functionalization of complex molecules. nih.govresearchgate.net
The stereochemical outcomes of these reactions can be controlled to achieve high diastereoselectivity, leading to the formation of highly substituted cyclopropanes. nih.govethz.ch While the provided literature focuses heavily on diastereoselectivity, the development of enantioselective variants is a major goal in this field. ic.ac.uk The specific stereochemical outcome is often dependent on the structure of the substrates and the precise reaction conditions employed. ic.ac.uk
| Tolerated Functional Groups |
| Acids |
| Alcohols |
| Amides |
| Arenes |
| Boronic Esters |
| Carbamates |
| Esters |
| Ethers |
| Halides |
| Ketones |
| Nitriles |
| Silanes |
| Stannanes |
Catalytic Cycle and Mechanistic Insights
The synthesis of the cyclopropane core of this compound is often achieved through a zinc-catalyzed intramolecular cyclization reaction. A common starting material is a tribromoneopentyl derivative, which undergoes cyclization in the presence of zinc powder.
Catalytic Cycle:
While a detailed, universally accepted catalytic cycle for this specific transformation is not extensively documented in peer-reviewed literature, a plausible mechanism can be proposed based on related zinc-catalyzed cyclopropanation reactions, such as the Simmons-Smith reaction.
Oxidative Addition: The reaction likely initiates with the oxidative addition of zinc metal (Zn) to one of the carbon-bromine bonds of the tribromoneopentyl substrate. This step forms an organozinc intermediate, analogous to a Simmons-Smith-type reagent.
Intramolecular Nucleophilic Attack: The newly formed organozinc moiety acts as a nucleophile, attacking one of the other carbon atoms bearing a bromine atom within the same molecule. This intramolecular displacement of a bromide ion leads to the formation of the three-membered cyclopropane ring.
Release of Zinc Bromide: The cyclization process results in the formation of the cyclopropane ring and the release of zinc bromide (ZnBr₂).
Mechanistic Insights:
The reaction is believed to proceed through a concerted or near-concerted mechanism. The stereochemistry of the starting material can influence the stereochemistry of the resulting cyclopropane ring, although in the case of the achiral tribromoneopentyl starting materials, this is not a factor. The presence of a basic catalyst, as mentioned in some patents, may facilitate the initial steps of the reaction, potentially by activating the zinc surface or influencing the conformation of the substrate.
The subsequent conversion of the resulting 1-(bromomethyl)cyclopropanemethanol to this compound is a standard nucleophilic substitution reaction. A cyanide source, such as sodium cyanide, displaces the bromide ion. This SN2 reaction proceeds with inversion of configuration at the carbon atom, though this is not relevant for the achiral product.
Asymmetric Synthesis and Chiral Resolution Techniques for Cyclopropane Derivatives
While this compound itself is achiral, the development of asymmetric syntheses for related chiral cyclopropane derivatives is a significant area of research. These methods can be broadly categorized into two approaches: asymmetric cyclopropanation and chiral resolution of a racemic mixture.
Asymmetric Synthesis:
Chiral Resolution Techniques:
For racemic mixtures of chiral cyclopropane derivatives, chiral resolution is a common strategy to isolate the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. The choice of the chiral stationary phase and the mobile phase is crucial for achieving effective separation. nih.gov
| Chiral Resolution Technique | Principle | Applicability to Cyclopropane Derivatives |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely used for the analytical and preparative separation of chiral cyclopropanes. nih.gov |
| Diastereomeric Salt Formation | Reaction of a racemic acid or base with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | Applicable if the cyclopropane derivative contains an acidic or basic functional group. |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme, where one enantiomer reacts at a much faster rate than the other. | Can be used for cyclopropane derivatives with suitable functional groups for enzymatic transformation. |
Scalable Production Methods and Industrial Applicability
The industrial production of this compound requires synthetic routes that are not only efficient but also scalable, cost-effective, and safe. The patented methods starting from tribromoneopentyl alcohol or its derivatives are designed with industrial applicability in mind. google.comgoogle.com
Key considerations for scalable production include:
Raw Material Cost and Availability: The starting materials should be readily available and economically viable for large-scale synthesis.
Reaction Throughput: The process should allow for the production of large quantities of the product in a reasonable timeframe.
Process Safety: The reaction conditions and reagents used should be manageable on an industrial scale with appropriate safety measures.
Waste Management: The generation of hazardous waste should be minimized, and environmentally benign processes are preferred.
The described two-step synthesis from tribromoneopentyl derivatives appears to meet several of these criteria, utilizing relatively inexpensive reagents like zinc powder and sodium cyanide. google.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, which in turn impacts the economic viability of the industrial process.
Zinc-Catalyzed Cyclization:
For the initial cyclization step, several parameters can be optimized:
| Parameter | Effect on Yield and Purity | Typical Optimized Conditions (from patents) |
| Solvent | Influences the solubility of reactants and the reaction rate. | Methanol, ethanol, or isopropanol. google.com |
| Temperature | Affects the reaction rate and the formation of byproducts. | Reflux conditions. google.com |
| Catalyst | A basic catalyst is sometimes used to promote the reaction. | Disodium ethylenediaminetetraacetate (B1237979) (EDTA-2Na) has been mentioned. |
| Stoichiometry of Zinc | An excess of zinc powder is typically used to drive the reaction to completion. | Molar ratio of tribromoneopentyl alcohol to zinc powder of 1:1.1 to 1:1.3. |
Cyanation Reaction:
The subsequent cyanation step also requires careful optimization:
| Parameter | Effect on Yield and Purity | Typical Optimized Conditions (from patents) |
| Solvent | A polar aprotic solvent is typically used to dissolve the cyanide salt and the substrate. | Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com |
| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions. | 60-80 °C. google.com |
| Cyanide Source | Sodium cyanide or potassium cyanide are commonly used. | Sodium cyanide. google.com |
| pH | The reaction is typically carried out under basic conditions to prevent the formation of toxic hydrogen cyanide gas. | pH 8-10, adjusted with sodium carbonate. google.com |
By carefully controlling these parameters, high yields and purities of this compound can be achieved on a large scale. The patents report yields for the cyanation step to be in the range of 86-90% with purities exceeding 97%. google.com
Chemical Reactivity and Transformation Mechanisms of 1 Hydroxymethyl Cyclopropanecarbonitrile
Reactions Involving the Cyclopropane (B1198618) Ring
The three-membered ring of 1-(hydroxymethyl)cyclopropanecarbonitrile is characterized by significant angle and torsional strain, rendering it more reactive than larger cycloalkanes. nih.govrsc.org The reactivity of the ring is further influenced by the electronic properties of the attached hydroxymethyl and nitrile substituents.
Ring-Opening Reactions under Specific Conditions
The presence of both an electron-donating group (hydroxymethyl) and an electron-withdrawing group (nitrile) on the same carbon atom categorizes this compound as a donor-acceptor cyclopropane. This substitution pattern polarizes the distal C-C bond of the cyclopropane ring, making it susceptible to cleavage by various reagents. nih.govbohrium.comrsc.org
Ring-opening reactions of donor-acceptor cyclopropanes can be initiated by electrophiles, nucleophiles, or radical species and can proceed under acidic, basic, or neutral conditions. rsc.orgresearchgate.netscispace.comnih.govnih.govnih.gov For instance, Brønsted or Lewis acids can activate the cyclopropane ring towards nucleophilic attack, leading to the formation of 1,3-difunctionalized acyclic products. scispace.comnih.govresearchgate.net The regioselectivity of the ring opening is often governed by the stability of the resulting carbocation or carbanionic intermediate.
Radical-mediated ring-opening reactions also provide a powerful tool for the functionalization of cyclopropanes. nih.govnih.govbeilstein-journals.org These reactions typically involve the generation of a radical species that adds to the cyclopropane ring, followed by homolytic cleavage of a C-C bond to afford a more stable open-chain radical, which can then undergo further transformations.
While specific studies on the ring-opening of this compound are not extensively detailed in the reviewed literature, the general principles of donor-acceptor cyclopropane reactivity suggest that it would readily undergo such transformations under appropriate conditions.
Electrophilic and Nucleophilic Cyclopropane Ring Modifications
The cyclopropane ring in this compound can react with both electrophiles and nucleophiles. Electrophilic addition to cyclopropanes often leads to ring-opened products, as the relief of ring strain provides a thermodynamic driving force. nih.govresearchgate.net The reaction is initiated by the attack of an electrophile on the cyclopropane ring, which behaves somewhat like a double bond in this context. researchgate.net
Nucleophilic attack on the cyclopropane ring, particularly in donor-acceptor systems, typically results in ring opening. nih.govbohrium.com The electron-withdrawing nitrile group enhances the electrophilicity of the cyclopropane carbon to which it is attached, making it a target for nucleophiles. The subsequent cleavage of a polarized C-C bond is facilitated by the relief of ring strain.
It is important to note that reactions aimed at modifying the cyclopropane ring without causing its opening are less common due to the inherent strain. However, under carefully controlled conditions, such transformations may be possible.
Influence of Substituent Electronic Effects on Ring Stability and Reactivity
The stability and reactivity of the cyclopropane ring in this compound are significantly influenced by the electronic effects of its substituents. The nitrile group, being strongly electron-withdrawing, destabilizes the adjacent C-C bonds of the cyclopropane ring through inductive effects, making them more susceptible to cleavage.
Conversely, the hydroxymethyl group is a weak electron-donating group. In donor-acceptor cyclopropanes, the synergistic effect of both types of substituents leads to a "push-pull" electronic system that polarizes the distal C-C bond, thereby lowering the activation energy for ring-opening reactions. nih.gov This polarization makes the carbon atom bearing the electron-donating group more susceptible to electrophilic attack and the carbon bearing the electron-withdrawing group more susceptible to nucleophilic attack.
Reactions at the Nitrile Functionality
The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.
Nucleophilic Attack and Derivatization
The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. One of the most common reactions is hydrolysis, which can be performed under either acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate.
The general mechanism for the derivatization of the nitrile group is presented in the table below, which is applicable to this compound.
| Reagent | Product | Conditions |
| H₂O, H⁺ or OH⁻ | 1-(Hydroxymethyl)cyclopropanecarboxamide | Partial hydrolysis |
| H₂O, H⁺ or OH⁻ | 1-(Hydroxymethyl)cyclopropanecarboxylic acid | Complete hydrolysis |
| Grignard Reagents (RMgX) | Ketones | Followed by aqueous workup |
| Reducing Agents (e.g., LiAlH₄) | 1-(Aminomethyl)cyclopropanemethanol | Reduction |
Transformation to Other Nitrogen-Containing Functional Groups
The nitrile functionality can be converted into various other nitrogen-containing functional groups, significantly expanding the synthetic utility of this compound.
Reduction to Amines: The nitrile group can be readily reduced to a primary amine, 1-(aminomethyl)cyclopropanemethanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.
Formation of Tetrazoles: In the presence of an azide (B81097) source, such as sodium azide, and a suitable catalyst, the nitrile group can undergo a [3+2] cycloaddition reaction to form a tetrazole ring. This reaction provides access to a class of heterocyclic compounds with important applications in medicinal chemistry.
The following table summarizes key transformations of the nitrile group in this compound into other nitrogen-containing functionalities.
| Reagent(s) | Resulting Functional Group | Product Name |
| LiAlH₄, then H₂O | Primary Amine | 1-(Aminomethyl)cyclopropanemethanol |
| NaN₃, NH₄Cl | Tetrazole | 5-(1-(Hydroxymethyl)cyclopropyl)-1H-tetrazole |
| H₂O₂, base | Amide | 1-(Hydroxymethyl)cyclopropanecarboxamide |
Reactions at the Hydroxymethyl Functionality
The hydroxymethyl group (-CH₂OH) is the primary site of reactivity in this compound, alongside the nitrile group. This primary alcohol functionality allows for a range of transformations, including esterification, etherification, and oxidation, which are fundamental for modifying the molecule's properties and for its use in further synthetic applications.
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a coupling agent. These reactions result in the formation of cyclopropanecarboxylic acid esters, which can serve as prodrugs or intermediates in more complex syntheses. nih.gov For instance, acetylation can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride. google.com The stability of the resulting cyclopropyl (B3062369) esters is noteworthy; they often exhibit enhanced resistance to both acid- and base-catalyzed hydrolysis compared to non-cyclic analogues. nih.gov
Etherification, the conversion of the alcohol to an ether, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This process allows for the introduction of a wide variety of alkyl or aryl groups, further diversifying the molecular structure for synthetic purposes.
| Reaction Type | Reagent(s) | Product Type | Typical Conditions |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOCH₂-C₃H₄CN) | Heating |
| Esterification | Acid Anhydride ((RCO)₂O) or Acid Chloride (RCOCl) | Ester (R-COOCH₂-C₃H₄CN) | Often with a base (e.g., Pyridine) |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-O-CH₂-C₃H₄CN) | Inert solvent (e.g., THF, DMF) |
The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The presence of a hydrogen atom on the carbonyl carbon of the intermediate aldehyde makes it susceptible to further oxidation. orgoreview.com
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage, yielding 1-formylcyclopropanecarbonitrile. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ in aqueous acid, also known as the Jones reagent), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 1-cyanocyclopropanecarboxylic acid. libretexts.org The oxidation often proceeds through a gem-diol intermediate, which is formed by the nucleophilic addition of water to the aldehyde. orgoreview.com Modern methods utilizing reagents like Oxone (potassium peroxymonosulfate) in a solvent such as dimethylformamide (DMF) also provide an efficient and milder alternative to traditional metal-based oxidants for converting aldehydes to carboxylic acids. mdma.chorganic-chemistry.org
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 1-Formylcyclopropanecarbonitrile (Aldehyde) |
| This compound | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | 1-Cyanocyclopropanecarboxylic acid (Carboxylic Acid) |
| 1-Formylcyclopropanecarbonitrile | Oxone, Tollens' Reagent | 1-Cyanocyclopropanecarboxylic acid (Carboxylic Acid) |
Derivatization Strategies for Advanced Chemical Synthesis
This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both a nucleophilic hydroxyl group and an electrophilic nitrile carbon, all attached to a strained cyclopropane ring. This unique combination allows for its use in constructing more elaborate molecular architectures.
The functionalities present in this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. It is known to be a reactant in the preparation of substituted benzothiazoles and thiazoles. pharmaffiliates.com In these syntheses, the nitrile group can undergo cyclization reactions with appropriate binucleophilic reagents. For example, reaction with a 2-aminothiophenol (B119425) derivative could lead to the formation of a benzothiazole (B30560) ring system, where the cyclopropane moiety remains as a substituent. The hydroxyl group can be used to further modify the molecule or can be protected and deprotected as needed during the synthetic sequence. The unique steric and electronic properties of the cyclopropane ring can impart specific conformational constraints and biological activities to the final heterocyclic product.
A significant application of this compound is its role as a key intermediate in the synthesis of complex, biologically active molecules. google.com It is notably used in the production of Montelukast, a selective leukotriene D4 receptor antagonist used in the treatment of asthma. patsnap.com In the synthesis of Montelukast, this compound serves as a crucial building block for constructing the side chain containing the cyclopropane ring. The synthetic route involves modifying both the hydroxyl and nitrile functionalities through a series of steps to build the final, complex structure of the drug. patsnap.comlookchem.cn The rigid conformation of the cyclopropane ring introduced by this intermediate is critical for the drug's ability to bind effectively to its target receptor.
Compound Nomenclature
| Compound Name | Systematic Name |
|---|---|
| This compound | 1-(Hydroxymethyl)cyclopropane-1-carbonitrile |
| Acetic anhydride | Ethanoic anhydride |
| Acetyl chloride | Ethanoyl chloride |
| Dimethylformamide (DMF) | N,N-Dimethylformamide |
| 1-Formylcyclopropanecarbonitrile | 1-Formylcyclopropane-1-carbonitrile |
| 1-Cyanocyclopropanecarboxylic acid | 1-Cyanocyclopropane-1-carboxylic acid |
| Potassium permanganate | Potassium manganate(VII) |
| Pyridinium chlorochromate (PCC) | Pyridinium chlorochromate(VI) |
| Montelukast | (R,E)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid |
| 2-Aminothiophenol | 2-Aminobenzenethiol |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Chromatographic Methods
Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of volatile and thermally stable compounds like 1-(Hydroxymethyl)cyclopropanecarbonitrile.
In a GC-MS analysis, the compound is vaporized and separated from any volatile impurities on a chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of the main compound and any impurities present. The analysis of polar cyclopropane (B1198618) derivatives by GC-MS often requires specific column types and temperature programs to achieve good separation and peak shape. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and performing quantitative analysis of synthesized chemical compounds. For this compound, HPLC methods are crucial for separating the target compound from starting materials, by-products, and other impurities that may be present after synthesis. This ensures that the compound meets the required specifications for its intended use.
While specific, detailed HPLC analytical methods for this compound are not extensively published in peer-reviewed literature, methodology can be effectively developed based on the analysis of structurally similar compounds, such as cyclopropanecarboxylic acid and other cyclopropane derivatives. sielc.comsielc.com A typical approach would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A hypothetical, yet representative, HPLC method for the analysis of a small, polar compound like this compound would likely utilize a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous component, often with a pH modifier like phosphoric or formic acid to ensure consistent ionization of the analyte, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the nitrile or other chromophores in the molecule absorb light, typically in the low UV range (e.g., 210 nm). sielc.com
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis, to determine the exact concentration of the compound in a sample, is performed by creating a calibration curve from the analysis of standard solutions of known concentrations.
Table 1: Representative HPLC Parameters for Analysis of a Cyclopropane Derivative
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | Isocratic (e.g., 5% Acetonitrile) or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
This table presents a plausible set of conditions for analyzing small cyclopropane derivatives, based on established methods for similar compounds. sielc.comsielc.com
Crystallographic Analysis
Crystallographic analysis is an essential tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. This information is fundamental to understanding its chemical properties and behavior.
X-ray Diffraction for Solid-State Structure Determination
For this compound, obtaining a single crystal suitable for X-ray analysis would be the first critical step. Once a suitable crystal is grown, it is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Specific crystallographic data for this compound is not publicly available. However, the analysis of a closely related structure, 1-Hydroxycyclopropane-1-carboxylic acid, provides insight into the type of data that would be obtained. researchgate.net The study of this analog reveals how the functional groups are oriented relative to the cyclopropane ring and how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding. researchgate.net Such an analysis for this compound would confirm the connectivity of the hydroxymethyl and nitrile groups to the same carbon atom of the cyclopropane ring and detail the intermolecular hydrogen bonding facilitated by the hydroxyl group.
Table 2: Representative Crystallographic Data for a Structural Analog (1-Hydroxycyclopropane-1-carboxylic acid)
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₆O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 5.278 Å, b = 9.227 Å, c = 10.370 Å |
| Angles | α = 90°, β = 98.67°, γ = 90° |
| Volume | 499.1 ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection Temperature | 200 K |
This data is from the crystallographic study of 1-Hydroxycyclopropane-1-carboxylic acid, a close structural analog, and serves as an illustrative example. researchgate.net
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (a ligand), such as 1-(Hydroxymethyl)cyclopropanecarbonitrile, and a macromolecular target, typically a protein or receptor. nih.govmdpi.com
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com This assessment is crucial for understanding how a molecule might exert a biological effect. The process involves placing the ligand in the binding site of a receptor and evaluating the resulting poses based on a scoring function. For this compound, this would involve identifying key interactions, such as hydrogen bonds formed by its hydroxyl group or electrostatic interactions involving the nitrile group, with specific amino acid residues in a target's active site. researchgate.net The three-dimensional arrangement of the cyclopropane (B1198618) ring would also be critical in determining the steric compatibility with the binding pocket.
Beyond the binding mode, computational models can estimate the binding affinity, which is the strength of the interaction between the ligand and the receptor. nih.gov This is often expressed as a binding free energy value (ΔGbind). A lower binding energy typically indicates a more stable and potent interaction. researchgate.net By docking this compound against multiple receptors, its selectivity can be predicted. For instance, comparing the calculated binding affinities for different receptor subtypes would suggest whether the compound is likely to bind selectively to one over others, a critical aspect of drug design. nih.gov
While specific binding affinity data for this compound is not available, the table below illustrates how such predictive data would typically be presented.
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Receptor A | - | - | - |
| Receptor B | - | - | - |
| Receptor C | - | - | - |
| No specific experimental or computational data is available in the searched literature for this compound. |
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a more fundamental level of analysis by solving equations that describe the electronic behavior of a molecule. DFT is widely used to determine molecular properties based on the electron density. mdpi.comnih.gov
DFT calculations can map the electronic structure of this compound, revealing how electrons are distributed within the molecule. This is used to generate electrostatic potential maps, which show regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such maps are invaluable for predicting how the molecule will interact with other reagents. wavefun.com Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov
A molecule's three-dimensional shape, or conformation, is critical to its function. This compound can adopt various conformations due to the rotation around the single bonds connecting the hydroxymethyl and nitrile groups to the cyclopropane ring. Conformational analysis using QM methods involves calculating the energy of these different spatial arrangements to identify the most stable (lowest energy) conformers. nih.gov The results can be visualized as a potential energy landscape, a surface that maps the energy of the molecule as a function of its geometry. rsc.org Identifying the global minimum and other low-energy conformers is essential for understanding which shapes the molecule is most likely to adopt. chemrxiv.orgnih.gov
The table below is a hypothetical representation of results from a conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298 K |
| 1 (Global Minimum) | 0.00 | - | - |
| 2 | - | - | - |
| 3 | - | - | - |
| No specific experimental or computational data is available in the searched literature for this compound. |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, computational chemists can model the entire reaction pathway from reactants to products. This involves locating and calculating the energies of transition states—the high-energy species that exist transiently between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. nih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. researchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable for establishing these relationships. nih.gov By building mathematical models, researchers can predict the activity of novel compounds, prioritize synthesis, and gain insight into the mechanism of action at a molecular level. nih.gov
For a molecule like this compound, computational SAR studies would involve creating a library of virtual analogs by modifying its core functional groups: the hydroxymethyl group, the cyclopropane ring, and the nitrile group. The biological activities of these analogs would then be correlated with various calculated molecular properties (descriptors) to build a predictive model.
The core of a QSAR study is the correlation of molecular descriptors with biological activity. ucsb.edu Molecular descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For a series of analogs based on the this compound scaffold, key descriptors would be calculated to understand their influence on a specific biological endpoint, such as enzyme inhibition (measured by IC50).
Key Classes of Molecular Descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule. The nitrile group is a potent electron-withdrawing group and a hydrogen bond acceptor, properties that are critical for molecular recognition. nih.govresearchgate.net Relevant descriptors include:
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu
Dipole Moment: This quantifies the polarity of the molecule, which influences its solubility and ability to interact with polar residues in a biological target.
Partial Atomic Charges: Calculating the charge distribution across the molecule helps identify sites for electrostatic interactions and hydrogen bonding. The nitrogen of the nitrile group and the oxygen of the hydroxymethyl group are key sites. unina.it
Steric and Topological Descriptors: These relate to the size, shape, and rigidity of the molecule. The cyclopropane ring imparts significant conformational rigidity, which can be entropically favorable for binding to a receptor. unl.pt Important descriptors include:
Topological Indices: These numerical values are derived from the molecular graph and describe aspects of molecular shape, branching, and complexity.
Hydrophobicity Descriptors: These quantify the lipophilicity of a compound, which affects its solubility, membrane permeability, and binding to hydrophobic pockets in a receptor.
logP (Octanol-Water Partition Coefficient): This is the primary descriptor for lipophilicity. The hydroxymethyl group generally increases hydrophilicity (lowers logP), which can enhance aqueous solubility. nih.gov
Hypothetical QSAR Correlation for this compound Analogs:
To illustrate the process, a hypothetical QSAR study could be performed on a series of analogs where the hydroxymethyl (-CH₂OH) group is modified. The goal would be to determine how changes in electronic, steric, and hydrophobic properties affect inhibitory activity against a target enzyme.
The data below represents a hypothetical correlation between calculated molecular descriptors and the biological activity (IC50) of imagined analogs of this compound. In this scenario, lower IC50 values indicate higher potency.
| Compound ID | Modification (R in -CH₂R) | logP | Dipole Moment (Debye) | Molecular Volume (ų) | Biological Activity (IC50, µM) |
|---|---|---|---|---|---|
| Parent | -OH (Hydroxymethyl) | -0.45 | 4.2 | 105.2 | 15.5 |
| Analog 1 | -H (Methyl) | 0.15 | 3.8 | 100.1 | 25.8 |
| Analog 2 | -F (Fluoromethyl) | -0.20 | 2.9 | 103.5 | 10.2 |
| Analog 3 | -OCH₃ (Methoxymethyl) | -0.18 | 3.5 | 118.7 | 18.9 |
| Analog 4 | -CN (Cyanomethyl) | -0.85 | 1.5 | 115.0 | 8.5 |
From this hypothetical data, a QSAR model could be derived. For instance, the model might suggest that lower dipole moments and the presence of additional hydrogen bond acceptors (like in Analog 2 and 4) correlate with improved biological activity. Conversely, increasing the steric bulk without adding favorable interactions (Analog 3) or removing the key hydroxyl group (Analog 1) may be detrimental to potency. Such models provide a rational basis for the design of the next generation of compounds. semanticscholar.org
Despite a comprehensive search of available scientific literature, no specific studies detailing the biological activities and mechanistic investigations of This compound in relation to the specified enzymes—O-Acetylserine Sulfhydrylase (OASS-A), Carbonic Anhydrase (CA), Aldehyde Dehydrogenase (ALDH), and Transpeptidase—could be identified.
While there is research on other molecules containing a cyclopropane ring that exhibit inhibitory activity against some of the target enzymes, the strict focus of this article on "this compound" prevents the inclusion of such related but distinct compounds.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested outline, as no published data appears to exist for the specified subject.
Biological Activities and Mechanistic Investigations in Biomedical Research
Enzyme Inhibition Studies
Kinetic Analysis of Enzyme Inhibition (e.g., Kᵢ, IC₅₀ determination)
A thorough review of scientific literature and chemical databases reveals a notable absence of published studies on the kinetic analysis of enzyme inhibition by 1-(Hydroxymethyl)cyclopropanecarbonitrile. Consequently, there are no available data regarding its inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against any specific enzyme targets. The determination of these values is crucial for quantifying the potency of an inhibitor and understanding its potential therapeutic efficacy. ebmconsult.comnih.gov Kᵢ reflects the binding affinity of an inhibitor to an enzyme, while IC₅₀ indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by half. nih.gov Without experimental determination through enzymatic assays, the inhibitory potential of this compound remains uncharacterized.
Molecular Basis of Enzyme-Inhibitor Interactions
There is currently no publicly available research detailing the molecular basis of interactions between this compound and any enzyme. Techniques such as X-ray crystallography or computational molecular docking are essential for elucidating these interactions. researchgate.netjbcpm.comnih.gov Molecular docking simulations, for instance, could predict the binding conformation and affinity of the compound within the active site of a target protein, providing insights into potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the enzyme-inhibitor complex. nih.gov However, no such studies have been published for this compound, leaving its mode of action at a molecular level entirely speculative.
Therapeutic Applications and Pharmacological Relevance
Antimicrobial Properties
Despite the recognized antimicrobial potential of various nitrile-containing compounds and cyclopropane (B1198618) derivatives, there is a lack of specific research on the antimicrobial properties of this compound. nih.govnih.gov Studies investigating its efficacy against a panel of pathogenic bacteria and fungi, which would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), have not been reported in the available scientific literature. mdpi.commdpi.com Therefore, its potential as an antimicrobial agent is yet to be explored.
Anticancer and Antitumor Activities
An extensive search of the scientific literature did not yield any studies investigating the anticancer or antitumor activities of this compound. While other classes of compounds, such as certain N-alkyl-nitroimidazoles and hydroxylated biphenyls, have been evaluated for their anticancer potential, no such data exists for this specific cyclopropane derivative. mdpi.comopenmedicinalchemistryjournal.commdpi.com In vitro studies using various cancer cell lines to assess cytotoxicity, antiproliferative effects, and the induction of apoptosis are fundamental first steps in evaluating a compound's potential as an anticancer agent, none of which have been published for this compound.
Anti-inflammatory Properties
There is no scientific evidence to date regarding the anti-inflammatory properties of this compound. The evaluation of anti-inflammatory activity typically involves in vitro assays to measure the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production in immune cells. nih.govmdpi.commdpi.comdovepress.compensoft.net As no such studies have been conducted or published, the potential of this compound to modulate inflammatory pathways remains unknown.
Neurochemical Studies and Receptor Interactions
A comprehensive literature search found no neurochemical studies or investigations into the receptor interactions of this compound. Research in this area would involve binding assays to determine the compound's affinity for various central nervous system (CNS) receptors, transporters, or enzymes. Without such studies, its pharmacological profile within the nervous system and its potential to modulate neurological pathways are completely uncharacterized.
Applications in Drug Delivery Systems and Prodrug Design
The unique structural characteristics of this compound make it a compound of interest in the fields of drug delivery and prodrug design. While direct applications in delivery systems are still exploratory, its constituent parts—the cyclopropane ring and the nitrile group—offer significant potential. The cyclopropane moiety is particularly valuable for creating more stable prodrugs. For instance, esters derived from cyclopropanecarboxylic acid have demonstrated a marked increase in stability against both acid- and base-catalyzed hydrolysis. nih.gov This enhanced stability is a critical attribute for a prodrug, which must remain intact until it reaches its target site in the body. A comparative study on valacyclovir (B1662844) and a cyclopropane analogue highlighted this, showing the half-life of the cyclopropane version was significantly longer. nih.gov This principle suggests that incorporating the this compound scaffold into a larger drug molecule could improve its pharmacokinetic profile.
Furthermore, this compound serves as a versatile chemical building block, or reactant, for synthesizing more complex, biologically active molecules. pharmaffiliates.comlookchem.cn It is used in the preparation of compounds such as benzothiazoles and thiazole-substituted benzyl (B1604629) alcohols, which act as potent antagonists for leukotriene D4 (LTD4), a mediator of inflammation and allergic reactions. pharmaffiliates.com Its role as an intermediate in the synthesis of leukotriene antagonists underscores its utility in developing new therapeutic agents. lookchem.cn The development of advanced drug delivery systems, such as nanocarriers, aims to optimize drug loading, release kinetics, and biocompatibility, and the unique chemical properties of scaffolds like this compound could be leveraged in the design of future therapeutic carriers. nih.gov
Structure-Activity Relationships in Biological Systems
The compound this compound is a chiral molecule. Consequently, its different stereoisomers are expected to exhibit distinct biological activities. Although specific studies on the enantiomers of this particular compound are not detailed in the available literature, the principle remains fundamental. Research on other chiral compounds, such as the nature-inspired 3-Br-acivicin and its derivatives, provides a clear example of this concept. In studies of its isomers, only those with a specific stereochemical configuration, the (5S, αS) isomers, displayed significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity was attributed to differences in uptake by cellular transport systems and varying efficiency of interaction with the target enzyme. nih.govresearchgate.net This highlights that for a molecule like this compound, the spatial orientation of its hydroxymethyl and cyano groups relative to the cyclopropane ring would be critical for its interaction with specific biological targets.
| Isomer Configuration | Relative Potency | Rationale for Activity Difference |
| (5S, αS) | High | Stereochemistry allows for efficient uptake via L-amino acid transport systems and effective binding to the target enzyme. nih.govresearchgate.net |
| (5R, αR) | Moderate | Sub-optimal fit with biological targets and transport systems compared to the (5S, αS) isomer. nih.govresearchgate.net |
| (5S, αR) & (5R, αS) | Low / Inactive | Poor interaction with chiral receptors and/or transporters, leading to a significant drop in biological activity. nih.govresearchgate.net |
This table illustrates the principle of stereochemical influence on biological activity using data from 3-Br-acivicin derivatives as a representative example.
The cyclopropane ring is a unique structural motif in medicinal chemistry that can profoundly influence a molecule's biological activity. unl.pt Its presence in this compound imparts several advantageous properties.
One of the most significant contributions of the cyclopropane ring is its inherent rigidity. nbinno.com Unlike flexible linear carbon chains, the three-membered ring structure "locks" the attached functional groups into a more defined spatial orientation. nbinno.com This conformational constraint can lead to higher binding affinity and selectivity for a specific biological target, such as an enzyme or receptor, by reducing the entropic penalty of binding. nbinno.com
The unusual bonding and significant strain (27.5 kcal/mol) within the cyclopropane ring give it electronic properties that resemble those of a double bond, influencing how it interacts with biological targets. unl.pt Furthermore, the cyclopropane unit often enhances a molecule's metabolic stability. It is more resistant to common metabolic degradation pathways, like oxidation, compared to more flexible aliphatic structures. nbinno.com This increased stability can prolong the drug's duration of action in the body. nbinno.com The incorporation of this ring is therefore a strategic choice in drug design to improve potency, selectivity, and pharmacokinetic properties. unl.pt
| Structural Feature | Influence on Biological Activity |
| Conformational Rigidity | Pre-organizes the molecule for optimal binding to a target, potentially increasing potency and selectivity. nbinno.com |
| Metabolic Stability | The ring is resistant to many metabolic enzymes, which can increase the drug's half-life. nbinno.com |
| Unique Electronics | The strained 'bent' bonds can participate in unique interactions with biological targets. unl.ptnbinno.com |
| Scaffold for Synthesis | Provides a synthetically versatile core for creating a library of diverse compounds. unl.ptrsc.org |
Mechanisms of Action at the Cellular and Molecular Level
The potential of this compound to interact with biological targets is dictated by its key functional groups: the nitrile, the hydroxyl, and the cyclopropane ring. The nitrile group (C≡N) is a particularly important pharmacophore. nih.govrcsi.com Due to its strong dipole and ability to act as a hydrogen bond acceptor, the nitrile nitrogen can form crucial interactions with amino acid residues like serine or arginine within the active site of an enzyme or the binding pocket of a receptor. nih.gov In some contexts, the nitrile group can serve as a bioisostere for a carbonyl group, mimicking its polar interactions. nih.gov
The conformational rigidity conferred by the cyclopropane ring precisely positions the hydroxymethyl and cyano-methyl groups for interaction with a target protein. nbinno.com This fixed orientation is critical for achieving high-affinity binding. nbinno.com While the direct targets of this compound itself are not extensively documented, its derivatives are known to possess a wide range of biological activities, including enzyme inhibition. unl.pt The parent compound's structure suggests it could serve as a scaffold for designing inhibitors that target enzymes where polar interactions and specific stereochemistry are essential for binding.
Small molecules are critical tools for modulating the complex cellular signaling pathways that regulate cell functions like growth, differentiation, and death. nih.gov Key pathways such as Wnt, Hedgehog, and those involving heat shock proteins (Hsp90) are often dysregulated in diseases and are prime targets for therapeutic intervention. unimi.itnih.gov Pharmacological agents can be designed to either inhibit or activate specific proteins (e.g., kinases, receptors) within these cascades. nih.gov
There is currently no direct evidence linking this compound to the modulation of a specific signaling pathway. However, its characteristics as a versatile synthetic building block make it a valuable starting point for creating more complex molecules designed to target such pathways. rsc.org The challenge in this area of research is to design molecules that can selectively interfere with specific states of key regulatory proteins, allowing for the fine-tuning of a signaling cascade rather than simple inhibition. unimi.it Given its unique three-dimensional structure and the presence of key functional groups, derivatives of this compound could be synthesized and screened for their ability to modulate the activity of nodal proteins in critical cellular pathways. unimi.it
Impact on Biosynthetic Processes
Currently, there is a notable lack of direct research findings in publicly available scientific literature detailing the specific impact of this compound on biosynthetic processes within organisms. This compound is predominantly recognized and documented as a crucial intermediate in the synthetic manufacturing of more complex pharmaceutical agents.
While direct mechanistic studies on this compound's biological effects are scarce, related research on derivatives offers some insight into the potential bioactivity of the cyclopropane moiety. For instance, a series of novel thiazole (B1198619) derivatives synthesized using this compound as a starting material have demonstrated significant antifungal properties. nih.gov The mechanism of action for these derivatives is thought to involve interference with the fungal cell wall structure or disruption of the cell membrane's ion permeability. nih.gov However, it is critical to emphasize that this activity is attributed to the more complex derivative molecules and not to this compound itself.
The unique structural characteristics of the cyclopropane ring, such as its planarity and conformational rigidity, are known to contribute to the biological activities of various natural and synthetic compounds. nih.govunl.pt Compounds containing a cyclopropane ring have been associated with a wide range of biological effects, including enzyme inhibition and antimicrobial activities. unl.pt
Further investigation is required to determine if this compound has any direct and specific interactions with biosynthetic pathways in biological systems. The following table summarizes the findings on a derivative of this compound.
| Derivative Class | Investigated Activity | Proposed Mechanism of Action | Reference |
| Thiazole derivatives | Antifungal activity against Candida albicans | May be related to action within the fungal cell wall structure and/or within the cell membrane. | nih.gov |
Table 1: Biological Activity of Thiazole Derivatives of this compound
Future Directions and Emerging Research Avenues
Development of Advanced Cyclopropane-Based Scaffolds
The development of novel molecular scaffolds is a cornerstone of drug discovery, enabling the exploration of new chemical space. nih.gov The rigid, three-dimensional nature of the cyclopropane (B1198618) ring present in 1-(Hydroxymethyl)cyclopropanecarbonitrile offers a distinct advantage for creating sp³-rich structures, which are increasingly sought after in modern medicinal chemistry. nih.gov Future efforts will likely focus on using this building block to generate diverse libraries of complex, chiral cyclopropane-containing compounds. nih.gov
Chemoenzymatic strategies are emerging as a powerful tool for this purpose. By combining the selectivity of biocatalysts with the versatility of chemical synthesis, researchers can produce a wide array of optically active cyclopropane scaffolds. nih.govacs.org For instance, engineered enzymes can facilitate the stereoselective construction of intricate cyclopropane derivatives, which can then be chemically modified to yield a collection of unique molecular frameworks. nih.govacs.org This approach allows for the creation of scaffolds that incorporate core motifs found in existing drugs and natural products, as well as entirely novel structures. nih.gov The functional groups of this compound (a primary alcohol and a nitrile) provide orthogonal handles for divergent synthesis, allowing for the systematic elaboration of the molecule to explore structure-activity relationships comprehensively. nih.gov
| Research Approach | Description | Potential Outcome with this compound |
| Divergent Synthesis | A strategy to generate a library of structurally diverse compounds from a single, central precursor. nih.gov | Use of the hydroxyl and nitrile groups to introduce a wide variety of functional groups and build molecular complexity. |
| Chemoenzymatic Strategy | Combines biocatalytic reactions for high stereoselectivity with traditional chemical transformations for diversification. nih.govacs.org | Enantiopure cyclopropane-based scaffolds for use in drug discovery campaigns. acs.org |
| Stereoselective Conversion | Methods to convert accessible starting materials into diastereomerically pure cis- and trans-disubstituted cyclopropanes. nih.gov | Creation of specific stereoisomers of advanced scaffolds to probe interactions with biological targets. |
Exploration of New Biological Targets for Therapeutic Intervention
Compounds containing the cyclopropane moiety have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. nih.govunl.pt Derivatives of this compound are promising candidates for screening against a variety of biological targets to uncover new therapeutic applications. The inherent reactivity and structural features of the cyclopropane ring can be leveraged to design potent and selective modulators of enzyme and receptor function. unl.pt
For example, substituted 1-phenylcyclopropane carboxamides have shown effective anti-proliferative activity against human myeloid leukaemia cell lines. nih.gov This suggests that amides derived from this compound could be investigated as potential anticancer agents. Furthermore, the introduction of amide and aryl groups onto the cyclopropane core has led to compounds with significant antifungal activity. nih.gov Molecular docking studies have helped to identify potential targets, such as the CYP51 protein in fungi, providing a rational basis for further optimization. nih.gov The versatility of the nitrile and hydroxymethyl groups allows for the synthesis of diverse derivatives, which can be screened against a broad panel of targets to identify novel bioactivities.
| Compound Class Derived from Cyclopropanes | Reported Biological Activity | Potential Therapeutic Area |
| Amide and Aryl Derivatives | Antifungal, Antibacterial nih.gov | Infectious Diseases |
| 1-Phenylcyclopropane Carboxamides | Anti-proliferative nih.gov | Oncology |
| General Cyclopropane Derivatives | Antiviral, Antitumor, Antidepressant nih.gov | Virology, Oncology, Neurology |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.com These computational tools can be applied to design novel derivatives of this compound with optimized property profiles. springernature.com ML models can predict a wide range of properties, from physicochemical characteristics to biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby reducing the number of compounds that need to be synthesized and tested. mdpi.com
| AI/ML Application | Description | Relevance to this compound |
| Property Prediction | Using ML models to forecast the physicochemical and biological properties of virtual compounds. mdpi.com | Prioritizing the synthesis of derivatives with the highest probability of success as drug candidates. |
| Generative Design | AI algorithms that suggest novel molecular structures with desired characteristics. springernature.com | Designing new cyclopropane-based scaffolds with improved potency and drug-like properties. |
| Computational Catalyst Design | Designing enzymes or catalysts with specific selectivity for desired reactions. chemrxiv.orgresearchgate.net | Enabling the highly stereoselective synthesis of complex chiral derivatives. chemrxiv.org |
| Active Learning | An iterative ML approach that intelligently selects which compounds to test next to most efficiently optimize a property. blogspot.com | Accelerating the discovery of potent derivatives by focusing experimental efforts on the most promising molecules. |
Sustainable Synthetic Methodologies
The increasing focus on green chemistry in the pharmaceutical industry necessitates the development of environmentally friendly and efficient synthetic methods. researchgate.netijpsjournal.com Future research on this compound will likely emphasize the adoption of sustainable practices for both its synthesis and its use as a chemical intermediate. researchgate.net Key principles of green chemistry, such as the use of safer solvents, biocatalysis, and energy-efficient reaction conditions, are highly relevant. ijpsjournal.com
Biocatalysis, for example, offers a green alternative to traditional chemical methods for cyclopropanation. researchgate.net Engineered enzymes can perform highly selective syntheses under mild, aqueous conditions, reducing the need for hazardous reagents and organic solvents. acs.org Other sustainable approaches include the use of alternative energy sources like photocatalysis, microwave irradiation, or mechanochemistry to drive reactions more efficiently. researchgate.net The development of catalytic, atom-economical reactions that minimize waste is also a critical goal. For instance, base-promoted annulation reactions have been developed for the efficient synthesis of dinitrile-substituted cyclopropanes through a tandem Michael-type addition and intramolecular cyclization, representing a more streamlined synthetic route. rsc.org Applying these principles will reduce the environmental footprint associated with producing and utilizing this valuable building block.
| Sustainable Approach | Principle | Application in Cyclopropane Synthesis |
| Biocatalysis | Use of enzymes to catalyze reactions with high selectivity under mild conditions. researchgate.net | Enantioselective synthesis of chiral cyclopropane derivatives in aqueous media. acs.org |
| Alternative Energy Sources | Employing methods like photocatalysis or microwave irradiation to reduce energy consumption and reaction times. researchgate.netijpsjournal.com | Driving cyclopropanation reactions more efficiently and with less waste. |
| Solvent-Free Reactions | Conducting reactions without a solvent to minimize waste and environmental impact. ijpsjournal.com | Development of solid-state or mechanochemical methods for cyclopropane synthesis. researchgate.net |
| Atom Economy | Designing synthetic routes where the maximum possible amount of starting materials is incorporated into the final product. rsc.org | Utilizing catalytic cyclization reactions that minimize the formation of byproducts. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Hydroxymethyl)cyclopropanecarbonitrile in academic research?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclopropanation strategies. For example, nitration of 1-(4-methoxyphenyl)cyclopropanecarbonitrile followed by functional group modification (e.g., methoxy group hydrolysis) yields hydroxymethyl derivatives, as demonstrated with an 86% yield under optimized conditions (General Procedure C) . Cyclopropanecarbonyl chloride can also serve as a precursor, with hydroxymethyl groups introduced via controlled alcoholysis or hydrolysis .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δH 1.3–1.8 ppm) and nitrile carbon signals (δC ~115–120 ppm). Vicinal coupling constants (J ≈ 8–10 Hz) confirm cyclopropane geometry .
- LCMS/GC-MS : While ESI-LCMS may fail to ionize cyclopropane derivatives (e.g., tR = 0.87 min without ionization ), GC-MS with electron ionization is preferred for molecular weight confirmation.
- IR Spectroscopy : CN stretch (~2200 cm⁻¹) and OH stretch (~3400 cm⁻¹) validate functional groups.
Q. How should researchers handle purification challenges due to the compound’s polarity and stability?
- Methodological Answer : Use silica gel chromatography with hexane/ethyl acetate gradients for moderate polarity. For thermally sensitive derivatives, flash chromatography at reduced temperatures or preparative HPLC (C18 columns, acetonitrile/water) is recommended. For example, 1-(4-Chlorophenyl)cyclopropanecarbonitrile achieved 98% purity via silica-based methods .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data attributed to cyclopropane ring strain?
- Methodological Answer : Cyclopropane’s ring strain induces unique splitting patterns. Computational modeling (e.g., DFT) predicts expected shifts and coupling constants. For 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile, cyclopropane protons (δH 1.36–1.83 ppm) were validated using 2D NMR (COSY, HSQC) . Cross-referencing with X-ray crystallography or isotopic labeling can resolve ambiguities in proton assignments.
Q. What strategies optimize stereochemical control in synthesizing substituted cyclopropanecarbonitrile derivatives?
- Methodological Answer :
- Asymmetric Catalysis : Rh(II)- or Cu(I)-catalyzed cyclopropanation achieves enantioselectivity. Substituents (e.g., electron-withdrawing groups) stabilize transition states, as seen in 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, where fluorine enhances electrophilicity for nucleophilic additions .
- Chiral Auxiliaries : Temporarily introduce chiral ligands (e.g., Evans oxazolidinones) to direct stereochemistry, followed by auxiliary removal.
- Monitoring : Use in-situ FTIR or chiral HPLC to track enantiomeric excess during synthesis .
Q. How can researchers address contradictory reactivity data in cyclopropane ring-opening reactions?
- Methodological Answer : Reactivity depends on ring strain and substituent electronic effects. For example, electron-deficient cyclopropanes (e.g., nitrile-substituted) undergo nucleophilic ring-opening, while electron-rich analogs resist it. Systematic variation of substituents (e.g., comparing 1-(4-Chlorophenyl) vs. 1-(4-Methylphenyl) derivatives ) can isolate electronic vs. steric factors. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers for ring-opening pathways.
Data Contradiction Analysis
Q. How should researchers interpret conflicting LCMS ionization results for cyclopropane derivatives?
- Methodological Answer : Cyclopropane’s strain can destabilize molecular ions in ESI-LCMS. If ionization fails (e.g., "does not ionize by ESI" ), switch to APCI (atmospheric pressure chemical ionization) or GC-MS with electron impact. For quantification, derivatize the nitrile group (e.g., convert to amides) to enhance ionization efficiency.
Experimental Design Considerations
Q. What safety protocols are essential when handling nitrile-containing cyclopropane derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors (P261 precaution ).
- PPE : Wear nitrile gloves and eye protection (P262 precaution ).
- Toxicity Screening : Prioritize derivatives with lower acute toxicity (e.g., avoid analogs classified as Acute Tox. 4 Oral ).
Derivative Design & Structure-Activity Relationships
Q. What structural modifications enhance the stability of this compound in aqueous media?
- Methodological Answer : Introduce hydrophobic substituents (e.g., aryl groups in 1-(4-Methylphenyl)cyclopropanecarbonitrile ) to reduce water solubility. Alternatively, protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether, which can be deprotected under mild acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
